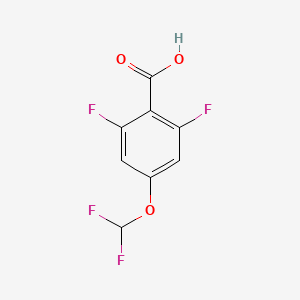

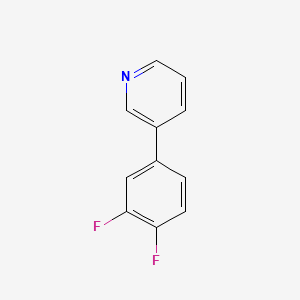

![molecular formula C14H19ClN2O B1421052 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1198284-29-5](/img/structure/B1421052.png)

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

説明

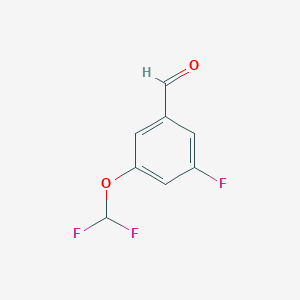

“4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 . It has been identified as a potent and selective inhibitor for the treatment of inflammatory bowel disease .

Synthesis Analysis

The synthesis of “4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride” involves the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor . Further structural optimization has led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis

The InChI code for “4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride” is 1S/C14H18N2O.ClH/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2,(H,16,17);1H . This indicates the presence of a spirocyclic scaffold in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

GlyT1 Inhibitors

4-Aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-ones, related to 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride, have been developed as potent and selective GlyT1 inhibitors. These compounds exhibit selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide (NOP) receptor. They have improved metabolic stability and pharmacokinetic profiles compared to earlier series (Alberati et al., 2006).

T-type Calcium Channel Antagonists

Substituted 2,8-diazaspiro[4.5]decan-1-ones have been synthesized and found to be potent T-type calcium channel inhibitors with modest selectivity over L-type calcium channels. This research supports their potential application in treating diseases related to calcium channel dysregulation (Fritch & Krajewski, 2010).

Antihypertensive Activity

8-Substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have shown antihypertensive properties in spontaneous hypertensive rats, particularly when substituted in the 4 position. Their design targets mixed alpha- and beta-adrenergic receptor blockers (Caroon et al., 1981).

CCR4 Antagonists

2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives show potent antagonist activity against the CCR4 receptor, with the ability to induce receptor endocytosis. This property is significant, as small molecule antagonists of chemokine receptors rarely share it (Shukla et al., 2016).

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

Certain 1,3,8-triazaspiro[4.5]decan-4-ones exhibit high affinity for the human ORL1 receptor and behave as full agonists in biochemical assays. This discovery opens up avenues for developing treatments targeting this receptor system (Röver et al., 2000).

Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2) Inhibitors

A novel complex crystal structure of PHD2 with a 2,8-diazaspiro[4.5]decan-1-one analogue was discovered, leading to the development of compounds with high potency and good oral pharmacokinetic profiles in mice. This research could be crucial for diseases related to PHD2 dysfunction (Deng et al., 2013).

Soluble Epoxide Hydrolase (sEH) Inhibitors

2,8-Diazaspiro[4.5]decane-based trisubstituted urea derivatives were identified as potent sEH inhibitors, showing efficacy in reducing blood pressure in spontaneously hypertensive rats. Their oral administration could be beneficial for treating hypertension (Kato et al., 2013).

Tachykinin NK2 Receptor Antagonists

Some spiropiperidines, including 2,8-diazaspiro[4.5]decan-3-ones, have been shown to be potent and selective non-peptide tachykinin NK2 receptor antagonists, offering potential for respiratory and gastrointestinal disorders treatment (Smith et al., 1995).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONILTXTYNIUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(CNC2=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

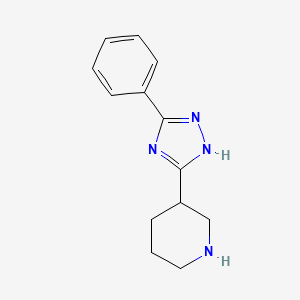

![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1420979.png)